![molecular formula C16H19N3O3 B2748003 6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921482-94-2](/img/structure/B2748003.png)

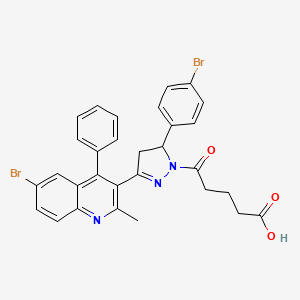

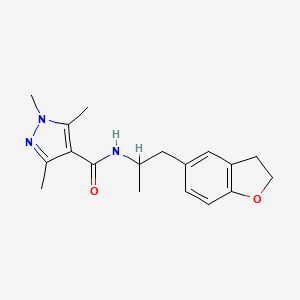

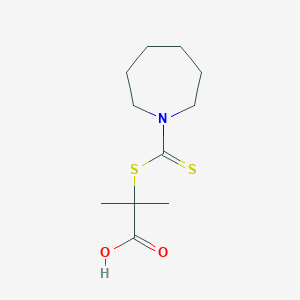

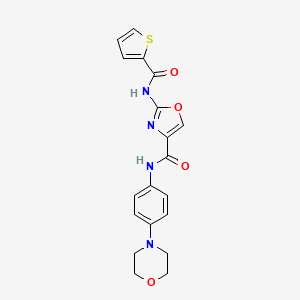

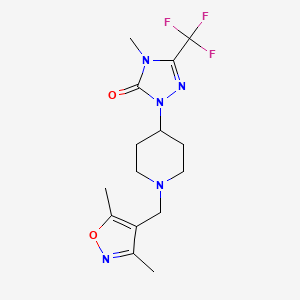

6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Cu(I) catalyzed [3 + 2] dipolar cycloaddition . For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using this method .Molecular Structure Analysis

The molecular structure of similar compounds is characterized using different spectral techniques . For instance, 1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which also enhances its biological spectrum .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions like the Diels–Alder reaction . For instance, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antithrombotic Properties

Research on pyrido[4,3-d]pyrimidine derivatives, such as the study by Furrer, Wágner, and Fehlhaber (1994), reveals these compounds as potential antithrombotic agents with favorable effects on cerebral and peripheral blood flow. The synthesis methods explored could offer a basis for developing new antithrombotic drugs (Furrer, Wágner, & Fehlhaber, 1994).

Structural and Spectral Exploration

Ashraf et al. (2019) synthesized novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and conducted an extensive study on their structural, spectral, and computational characteristics. This research highlights the versatility of pyrido[2,3-d]pyrimidine derivatives in structural chemistry and materials science (Ashraf et al., 2019).

Antiviral Evaluation

El-Etrawy and Abdel-Rahman (2010) focused on the synthesis and antiviral evaluation of certain pyrimidine-2,4(1H,3H)-dione derivatives, indicating their potential in developing antiviral medications, especially against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).

GnRH Receptor Antagonists

Research by Guo et al. (2003) on thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists to treat reproductive diseases showcases another medical application of pyrimidine derivatives. Their structure-activity relationship studies identified key features for receptor binding activity (Guo et al., 2003).

Optical and Drug Discovery Applications

Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated them for their optical, nonlinear optical (NLO), and drug discovery applications. Their research emphasizes the multifunctional nature of pyrimidine derivatives in technological and pharmaceutical fields (Mohan et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethyl-1-methyl-5-propoxy-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-5-8-19-15(20)12-13(22-9-6-2)11(7-3)10-17-14(12)18(4)16(19)21/h1,10H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAAMNWUOZOQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=NC=C1CC)N(C(=O)N(C2=O)CC#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)